1,2,3,3a,4,5-Hexahydropentalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
694-73-5 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,2,3,3a,4,5-hexahydropentalene |
InChI |
InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h3,8H,1-2,4-6H2 |
InChI Key |
WGGHTQJCLFQFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC=C2C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2,3,3a,4,5 Hexahydropentalene and Its Derivatives
Convergent and Divergent Synthesis Strategies
Conversely, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of different target molecules. numberanalytics.comwikipedia.org This is particularly efficient for creating a library of related compounds for structure-activity relationship studies. nih.gov The key to a successful divergent synthesis is the identification of a versatile, highly functionalized intermediate that can undergo various transformations. numberanalytics.comnih.gov
| Synthesis Strategy | Description | Key Advantage |
| Convergent | Separate fragments of the target molecule are synthesized independently and then combined. wikipedia.org | Higher overall yields for complex molecules. wikipedia.org |
| Divergent | A common intermediate is used to generate a variety of target molecules through different reaction pathways. numberanalytics.comwikipedia.org | Efficient exploration of chemical space and generation of compound libraries. numberanalytics.comnih.gov |
Synthesis from Cyclooctadiene Precursors
One of the established routes to the hexahydropentalene skeleton involves the transformation of 1,5-cyclooctadiene (B75094). chemicalbook.com This readily available starting material provides the eight-carbon framework that can be rearranged and cyclized to form the desired bicyclo[3.3.0]octane system. Various synthetic methods have been developed to effect this transformation, highlighting the versatility of cyclooctadiene in constructing fused ring systems.
Hydroboration-Oxidation Approaches in Hexahydropentalene Synthesis
Hydroboration-oxidation is a cornerstone reaction in organic synthesis, offering a reliable method to introduce a hydroxyl group to an alkene with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orglibretexts.org This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and a base. wikipedia.org
In the context of hexahydropentalene synthesis, hydroboration-oxidation has been instrumental in functionalizing unsaturated derivatives. For instance, the hydroboration-oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-hexahydro-1,3-pentalenedimethanol and its protected derivatives has been studied in detail. nih.govresearchgate.netnih.gov
The reaction of 2α,4α-dimethanol-1β,5β-bicyclo[3.3.0]oct-6-en dibenzoate with borane reagents can be non-regioselective, yielding a mixture of symmetric and unsymmetric alcohols. nih.govnih.gov The choice of hydroborating agent, such as sodium acetoxyborohydride or borane-tetrahydrofuran (B86392) complex (BH₃·THF), does not significantly alter the product distribution. nih.gov Interestingly, the reaction time and temperature can influence the product ratio. Longer reaction times and elevated temperatures can lead to the isomerization of the intermediate alkylboranes, favoring the formation of the unsymmetrical triol. nih.govnih.gov
| Precursor | Reagents | Products | Yields | Reference |
| 2α,4α-dimethanol-1β,5β-bicyclo[3.3.0]oct-6-en dibenzoate (1a) | 1. NaBH₃OOCCH₃; 2. H₂O₂/AcONa | Symmetric alcohol (2a), Unsymmetric alcohol (3a), Monobenzoate-triol (4a) | 34%, 25%, 38% | nih.gov |
| 2α,4α-dimethanol-1β,5β-bicyclo[3.3.0]oct-6-en dibenzoate (1a) | 1. BH₃·THF; 2. H₂O₂/NaOH | Symmetric alcohol (2a), Unsymmetric alcohol (3a), Monobenzoate-triol (4a) | 31.5%, 28.8%, 34.5% | nih.gov |
Epoxidation Reactions on Hexahydropentalene Skeletons
Epoxidation, the formation of a three-membered cyclic ether (epoxide) from an alkene, is a versatile transformation in organic synthesis. libretexts.orgyoutube.com Epoxides are valuable intermediates that can undergo a variety of ring-opening reactions to introduce diverse functional groups. The reaction is often carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com
On hexahydropentalene skeletons, epoxidation provides a means to introduce oxygen-containing functionalities with specific stereochemistry. nih.gov The resulting epoxides can then be further manipulated. For instance, the oxidation of the alcohol products from hydroboration-oxidation reactions can lead to the corresponding ketones, which are useful for the synthesis of (iso)carbacyclin analogues. researchgate.netnih.gov The epoxidation itself is a key step in creating the necessary precursors for these subsequent transformations.
Regioselective Haloetherification and Oxymercuration-Demercuration Methodologies
Oxymercuration-demercuration is another important method for the hydration of alkenes, proceeding with Markovnikov regioselectivity. wikipedia.orgyoutube.commasterorganicchemistry.com This two-step process involves the addition of a mercury(II) salt (like mercuric acetate) and a nucleophile (such as water) across the double bond, followed by the reductive removal of the mercury species, typically with sodium borohydride. wikipedia.orgmasterorganicchemistry.com A key advantage of this method is that it generally avoids the carbocation rearrangements that can plague acid-catalyzed hydration reactions. libretexts.org
The mechanism involves the formation of a cyclic mercurinium ion intermediate, which is then opened by the nucleophile at the more substituted carbon. libretexts.org The subsequent demercuration step replaces the mercury group with a hydrogen atom. wikipedia.org While the oxymercuration step proceeds with anti-addition, the demercuration can be non-stereospecific. wikipedia.org
| Reaction | Reagents | Regioselectivity | Stereochemistry | Key Feature |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Markovnikov | Anti-addition in oxymercuration step, often scrambled in demercuration | Avoids carbocation rearrangements libretexts.org |
Cascade Isomerization/Annulation Processes
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single starting material undergoes multiple transformations in a single synthetic operation without the isolation of intermediates. These processes are atom-economical and can rapidly build molecular complexity.
In the context of hexahydropentalene synthesis, cascade isomerization/annulation processes offer an elegant approach. For example, a palladium-catalyzed cycloisomerization can be employed to construct the bicyclic core. wikipedia.org These types of reactions often proceed through a series of intramolecular events, leading to the formation of the fused ring system with high stereocontrol.
Photochemical Cycloaddition Routes to Pentalene (B1231599) Derivatives
Photochemical reactions, particularly [2+2] cycloadditions, provide a powerful method for the construction of cyclobutane (B1203170) rings. rsc.orgyoutube.com This approach involves the irradiation of an alkene, which promotes it to an excited state that can then react with another alkene to form a four-membered ring. youtube.com
This methodology has been applied to the synthesis of pentalene derivatives. For instance, the photochemical dimerization of naphthalene (B1677914) acrylic acids can be used to generate cyclobutane products that are precursors to more complex pentalene-containing structures. rsc.org The stereochemical outcome of these reactions can often be controlled by using templates or by the inherent stereochemistry of the starting materials. rsc.org
Carbenoid Insertion Methodologies for Ring System Construction
The construction of the bicyclo[3.3.0]octane skeleton of hexahydropentalene can be efficiently achieved through intramolecular C-H insertion reactions of metal carbenoids. nih.gov These reactions involve the generation of a reactive carbene intermediate that subsequently inserts into a carbon-hydrogen bond within the same molecule to form a new carbon-carbon bond, leading to ring closure.
Transition metal catalysts, particularly those based on rhodium(II) and gold(I), are widely employed to facilitate the decomposition of diazo compounds, which serve as carbene precursors. nih.govnih.gov The choice of catalyst and the nature of the diazo precursor can significantly influence the efficiency and stereoselectivity of the C-H insertion. For instance, the use of donor-acceptor diazo compounds in conjunction with a rhodium(II) catalyst has been shown to be effective in promoting C-H functionalization. mdpi.com
A notable strategy involves the use of cyclopropenes as precursors to metal carbenoids. nih.gov The ring strain of cyclopropenes facilitates their ring-opening in the presence of a transition metal catalyst to generate a vinyl carbene intermediate. This intermediate can then undergo intramolecular C-H insertion to construct the hexahydropentalene framework. This method offers an alternative to the use of potentially hazardous diazo compounds. nih.gov The intramolecular C-H insertion of alkylidene carbenes has also proven to be a versatile method for the synthesis of complex carbocyclic structures. udel.edu
The table below summarizes key aspects of carbenoid insertion methodologies for the synthesis of hexahydropentalene and related systems.
| Catalyst System | Carbene Precursor | Key Features |
| Rhodium(II) carboxylates | Diazoalkanes | High efficiency and stereoselectivity for C-H insertion. nih.gov |
| Gold(I) complexes | Cyclopropenes | Mild reaction conditions, avoids hazardous diazo compounds. nih.gov |
| Iron complexes | Diazoalkanes | Utilizes an earth-abundant and non-toxic metal. mdpi.com |
Functionalization of Saturated Bicyclic Hydrocarbon Frameworks
The direct functionalization of saturated hydrocarbons, such as 1,2,3,3a,4,5-hexahydropentalene, represents a powerful and atom-economical approach to introduce new functional groups. nih.govrsc.org This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. nih.gov C-H functionalization reactions are at the forefront of this field, enabling the conversion of inert C-H bonds into C-C or C-X (where X is a heteroatom) bonds. nih.govbeilstein-journals.org
Enzymatic C-H functionalization offers a highly selective alternative for modifying complex molecules. nih.gov Enzymes can perform site-selective functionalization with remarkable precision, which can be particularly advantageous in the late-stage modification of natural product syntheses. nih.gov
The following table provides an overview of different approaches to functionalize saturated bicyclic hydrocarbons.
| Method | Catalyst/Reagent | Type of Functionalization |
| C-H Activation | Palladium complexes | Arylation, Borylation |
| Carbene Insertion | Iron or Rhodium complexes | C-C bond formation |
| Enzymatic | P450 monooxygenases | Hydroxylation |
Enantioselective Synthesis of Hexahydropentalene Derivatives
The development of methods for the enantioselective synthesis of chiral hexahydropentalene derivatives is of paramount importance, as the biological activity of many compounds is dependent on their stereochemistry. chiralpedia.com Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. chiralpedia.comuwindsor.cachiralpedia.com
One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. uwindsor.cayoutube.comyoutube.com A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied in a wide range of asymmetric transformations. researchgate.net This approach allows for the formation of new stereocenters with a high degree of control. uwindsor.ca
Asymmetric organocatalysis has emerged as a powerful tool in enantioselective synthesis, utilizing small organic molecules as catalysts. pageplace.demdpi.comrsc.org This approach offers several advantages, including the use of metal-free, robust, and often readily available catalysts. pageplace.de Organocatalysis has been successfully applied to a variety of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, to produce chiral molecules with high enantioselectivity. nih.govmdpi.comresearchgate.net
For the synthesis of hexahydropentalene derivatives, organocatalytic cascade reactions can be employed to construct the bicyclic core with multiple stereocenters in a single step. nih.govnih.gov For example, a quadruple-cascade asymmetric synthesis involving Michael-Michael-Michael-aldol condensation reactions, catalyzed by a chiral organocatalyst, has been used to produce highly functionalized hexahydrophenanthrenes with excellent diastereoselectivity and enantioselectivity. nih.govcolab.ws Similar strategies can be envisioned for the enantioselective synthesis of hexahydropentalene derivatives.
The table below compares the two main approaches to enantioselective synthesis.
| Approach | Key Principle | Advantages | Disadvantages |
| Chiral Auxiliary | Temporary attachment of a chiral group to guide the reaction. uwindsor.ca | High diastereoselectivity, well-established methods. researchgate.net | Requires additional steps for attachment and removal of the auxiliary. pageplace.de |
| Organocatalysis | Use of a small chiral organic molecule as a catalyst. pageplace.de | Metal-free, environmentally friendly, can enable cascade reactions. pageplace.demdpi.com | May require higher catalyst loadings compared to metal catalysts. pageplace.de |
Chemo- and Regioselective Modifications of the Hexahydropentalene Core
The chemo- and regioselective modification of the hexahydropentalene core is crucial for the synthesis of specific target molecules. psiberg.comwikipedia.org Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgchemistrysteps.comyoutube.comucalgary.ca
In the context of hexahydropentalene, which may contain multiple reactive sites, achieving regioselectivity is a significant challenge. For instance, in addition reactions to an unsaturated derivative of hexahydropentalene, the attacking reagent could add to different positions of a double bond, leading to regioisomers. chemistrysteps.com The principles of Markovnikov's and anti-Markovnikov's rules often govern the regioselectivity of such additions. wikipedia.orgchemistrysteps.com
Carbene insertion reactions into the C-H bonds of the hexahydropentalene skeleton can also exhibit regioselectivity. The preference for insertion at a particular C-H bond can be influenced by electronic and steric factors. wikipedia.org For example, insertion is often favored at more electron-rich C-H bonds.
The following table outlines examples of regioselective reactions that could be applied to the hexahydropentalene core.
| Reaction Type | Controlling Factors | Example |
| Hydrohalogenation of an alkene | Carbocation stability (Markovnikov's rule). chemistrysteps.com | Addition of HBr to an unsymmetrical double bond on the hexahydropentalene ring. |
| Carbene Insertion | Electronic and steric factors of the C-H bond. wikipedia.org | Preferential insertion of a carbene into a tertiary C-H bond over a secondary one. |
| Baeyer-Villiger Oxidation | Migratory aptitude of adjacent groups. wikipedia.org | Regioselective insertion of an oxygen atom next to a carbonyl group on a hexahydropentalene derivative. |
Mechanistic Investigations of Reactions Involving Hexahydropentalene Scaffolds
Reaction Pathway Elucidation through Intermediate Characterization
The elucidation of reaction pathways is fundamental to understanding chemical transformations. By identifying and characterizing transient species, chemists can map the step-by-step process of a reaction. aiche.org
In reactions involving hexahydropentalene scaffolds, the formation of intermediates is a key aspect. For instance, in the synthesis of hexahydrocannabiphorol (HHCP), a complex molecule containing a hexahydropentalene-related core, various intermediates and side products have been isolated and characterized. researchgate.net Analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy has enabled the identification of phenols and ketones as possible intermediates. researchgate.net This characterization is vital for understanding the reaction's progression and for optimizing synthetic routes. researchgate.net
The study of reaction networks can be enhanced by computational methods that enumerate possible intermediates and evaluate their thermodynamic and kinetic viability. arxiv.org This approach allows for the prediction of plausible reaction pathways and the identification of kinetically relevant intermediates, which can then be targeted for experimental characterization. arxiv.org
Role of Neighboring Group Participation in Rearrangement Processes
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can significantly influence reaction rates and stereochemistry. wikipedia.orglibretexts.org
In the context of hexahydropentalene and related bicyclic systems, NGP can lead to rearrangements. imperial.ac.uk The participation of a neighboring group can facilitate the formation of a bridged intermediate, which can then rearrange to a more stable structure. For example, the participation of an aryl group can lead to the formation of a phenonium ion, resulting in rearrangement. imperial.ac.uk Similarly, the involvement of C-C or C-H sigma bonds can lead to the formation of non-classical carbocations, which are characteristic of certain rearrangements in bicyclic systems. imperial.ac.uk
NGP is often associated with the retention of stereochemistry at the reaction center due to a double inversion mechanism. libretexts.orgresearchgate.net The neighboring group first displaces the leaving group in an intramolecular SN2 reaction (first inversion), and then an external nucleophile displaces the neighboring group (second inversion). libretexts.orgresearchgate.net However, under certain conditions, NGP can also lead to inversion of configuration. researchgate.net
Stereospecificity and Regiospecificity in Reaction Outcomes
The terms stereospecificity and regiospecificity describe the selectivity of a reaction in producing a particular isomer. A stereospecific reaction is one where stereoisomeric starting materials yield products that are stereoisomers of each other, implying a specific mechanism that dictates the stereochemical outcome. masterorganicchemistry.comreddit.com A regioselective reaction is one that preferentially forms one constitutional isomer over another. ucalgary.ca
In reactions involving the formation of bicyclo[3.3.0]octane systems, such as the transannular cyclization of cyclooctene (B146475) derivatives, the stereochemistry of the product is often well-defined. thieme-connect.de For instance, the generation of a secondary cation can be stereoselectively attacked by a double bond from the backside, leading to a product with a specific relative configuration at all carbon centers. thieme-connect.de
The stereochemical outcome of a reaction can be influenced by the mechanism. For example, concerted reactions, such as the SN2 reaction, are often stereospecific. masterorganicchemistry.com In contrast, reactions proceeding through carbocation intermediates, like the SN1 reaction, are typically less stereoselective and can lead to a mixture of stereoisomers. masterorganicchemistry.com
Analysis of Carbocationic Rearrangements (e.g., Wagner-Meerwein)
Carbocation rearrangements are common in organic chemistry, particularly in reactions involving bicyclic systems like hexahydropentalene. libretexts.org These rearrangements occur when a carbocation can rearrange to a more stable form, for example, a secondary carbocation rearranging to a tertiary one. wizeprep.comkhanacademy.org The Wagner-Meerwein rearrangement is a classic example of a thieme-connect.dethieme-connect.de-shift of an alkyl, vinyl, or aryl group to an adjacent electron-deficient carbon. thieme-connect.demetu.edu.tr
These rearrangements proceed through the formation of a carbocation intermediate. thieme-connect.de The driving force for the rearrangement is the formation of a more stable carbocation. libretexts.org In rigid polycyclic systems, the geometry of the substrate can dictate the orientation of the migrating bond, leading to selective bond migration. thieme-connect.de For instance, an antiperiplanar orientation of the migrating and leaving groups is often favored in concerted shifts to maximize orbital overlap. thieme-connect.de
The stability of carbocations generally follows the order: tertiary > secondary > primary. wizeprep.com Therefore, a less stable carbocation will readily rearrange to a more stable one if a suitable migrating group (like a hydride or a methyl group) is available on an adjacent carbon. libretexts.org
| Factor | Description | Impact on Rearrangement | Example System |
|---|---|---|---|
| Carbocation Stability | The relative stability of the initial and rearranged carbocations. wizeprep.com | The rearrangement is driven by the formation of a more stable carbocation (e.g., secondary to tertiary). libretexts.org | Bicyclo[3.3.0]octane systems thieme-connect.de |
| Migrating Group Aptitude | The inherent ability of a group to migrate. | Aryl and vinyl groups generally have a higher migratory aptitude than alkyl groups. | Rearrangements in bridged bicyclic systems thieme-connect.de |
| Substrate Geometry | The spatial arrangement of the migrating group and the leaving group. thieme-connect.de | An antiperiplanar orientation is often required for a concerted thieme-connect.dethieme-connect.de-shift. thieme-connect.de | Rigid polycyclic systems thieme-connect.de |
Exciplex Formation and Concerted Bond Formation in Photocycloadditions
Information specifically on exciplex formation and concerted bond formation in photocycloadditions involving 1,2,3,3a,4,5-Hexahydropentalene is limited in the provided search results. However, general principles of photocycloaddition reactions can be discussed. Photocycloadditions are photochemical reactions in which two or more unsaturated molecules combine to form a cyclic product. These reactions often proceed through an excited state intermediate, such as an exciplex (an excited state complex between two different molecules). The formation of new bonds can occur in a concerted manner, where the bonds are formed simultaneously.
Radical-Mediated Transformations and Ring-Opening Reactions
Radical reactions offer a powerful method for forming cyclic products. wikipedia.org Radical cyclizations typically involve three main steps: selective radical generation, an intramolecular cyclization step, and a subsequent reaction to give the final product. wikipedia.org
In the context of bicyclic systems, radical-mediated transformations can lead to ring-opening reactions. nih.gov For example, a cyclopropylmethyl radical can undergo a rapid ring-opening to form a homoallyl radical. This process is often highly regioselective.
The cyclization of radical intermediates is governed by a set of principles known as Baldwin's rules, which predict the relative favorability of different ring-closing pathways (e.g., exo versus endo cyclization). scripps.edu For 5-hexenyl radicals, 5-exo cyclization to form a five-membered ring is generally favored over 6-endo cyclization. wikipedia.org
| Step | Description | Example |
|---|---|---|
| Radical Generation | Formation of a radical species at a specific position in the molecule. wikipedia.org | Homolytic cleavage of a weak bond (e.g., C-Br) using a radical initiator like AIBN and a reducing agent like Bu₃SnH. |
| Radical Cyclization | Intramolecular attack of the radical onto a multiple bond to form a cyclic radical. wikipedia.org | A 5-hexenyl radical undergoing 5-exo-trig cyclization to form a cyclopentylmethyl radical. wikipedia.org |
| Product Formation | The cyclized radical is quenched to give the final product. wikipedia.org | The cyclopentylmethyl radical abstracts a hydrogen atom from Bu₃SnH to form methylcyclopentane. |
Intramolecular Proton Transfer Mechanisms
Intramolecular proton transfer (IPT) is a fundamental chemical process where a proton is transferred between two sites within the same molecule. rsc.org This process can be significantly influenced by the surrounding solvent environment. rsc.org
While specific examples of IPT within the this compound scaffold are not detailed in the provided search results, the general principles of IPT are well-established. In molecules with both a proton donor and a proton acceptor group in close proximity, IPT can occur in the ground or excited state. For instance, in some molecules, optical excitation can trigger an excited-state intramolecular proton transfer (ESIPT), leading to the formation of a tautomer with different photophysical properties. chemrxiv.org The rate of proton transfer can be extremely fast, sometimes occurring on the femtosecond timescale. chemrxiv.org
The efficiency and pathway of IPT can be controlled by factors such as the acidity and basicity of the donor and acceptor sites, the geometry of the molecule, and the presence of hydrogen-bonding solvents. rsc.org
Computational Modeling of Reaction Energetics and Transition States
Computational chemistry has emerged as an indispensable tool for elucidating the complex reaction mechanisms, energetics, and transition states associated with the this compound, also known as the bicyclo[3.3.0]octane, scaffold. Through the application of quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations, researchers can map out potential energy surfaces, identify key intermediates, and calculate the energy barriers that govern reaction pathways and product distributions. These theoretical insights are crucial for understanding and predicting the behavior of this structurally significant bicyclic system in various chemical transformations.
Detailed Research Findings
Computational studies have provided profound insights into several key reactions involving the hexahydropentalene framework, ranging from cycloadditions and rearrangements to stereoselective functionalizations.
Pericyclic Reactions and Rearrangements: The formation of bicyclo[3.3.0]octane derivatives through reactions like the addition of chlorocarbenes to cyclooctyne (B158145) has been computationally modeled. sci-hub.senih.gov DFT calculations at the B3LYP/6-31G* level of theory have been used to construct three-dimensional potential energy surfaces (PES) for these reactions. These models show that while the primary product is the expected cyclopropene (B1174273) adduct, a vinylcarbene intermediate is also possible. sci-hub.senih.gov This vinylcarbene resides in a shallow energy well and can readily rearrange to either the cyclopropene or undergo a transannular C-H insertion to form an exocyclic vinyl bicyclo[3.3.0]octane derivative. sci-hub.senih.gov The activation energies for these subsequent rearrangement steps are calculated to be very low, at less than 8 kcal/mol, indicating their high feasibility. sci-hub.se
Radical cascade reactions are another area where computational modeling has been instrumental. In the pyridine-boryl radical-catalyzed formal [3+2] cycloaddition of alkyne-tethered cyclopropyl (B3062369) ketones, DFT calculations were used to map the free-energy profile. The process begins with the formation of a ketyl radical intermediate, an event calculated to be 32.5 kcal/mol uphill in energy. researchgate.net This is followed by an extremely facile ring-opening of the cyclopropyl ring, with a calculated barrier of only 1.6 kcal/mol, leading to a cyclobutyl radical that then undergoes further cyclization to yield the bicyclo[3.3.0]octane product. researchgate.net
Stereoselectivity in Functionalization: One of the most significant applications of computational modeling for this scaffold is in explaining and predicting stereoselectivity. The dihydroxylation of cis-bicyclo[3.3.0]octene systems, for instance, often yields products from attack on the seemingly more sterically hindered concave face. nih.gov Computational studies using B3LYP and B3LYP-D3 methods have resolved this curiosity by analyzing the transition states of the osmylation reaction. nih.govacs.org
The key finding is that torsional effects, rather than simple steric hindrance, are the dominant factor controlling stereoselectivity. nih.govnih.gov For the dihydroxylation of a cis-oxabicyclo[3.3.0]octenone, calculations predicted that the transition state for attack on the concave (β) face is more stable than for attack on the convex (α) face by 2.2 kcal/mol. nih.gov A similar analysis for a related system showed the transition state for β-epoxidation to be favored by 2.6 kcal/mol over α-epoxidation. nih.gov This energy difference is attributed to the more staggered and thus lower-strain conformation of the transition state during concave face attack, whereas convex attack leads to a more eclipsed and torsionally strained transition state geometry. nih.gov The conformational flexibility of the bicyclo[3.3.0]octene ring system is crucial, as different low-energy conformations can lead to different facial selectivities. nih.gov
Thermochemistry and Strain Energy: The inherent strain and thermodynamic properties of the bicyclo[3.3.0]octane skeleton have also been quantified through computational methods. The synthesis of the highly strained trans-fused bicyclo[3.3.0]octane skeleton has been achieved, though the product is noted to be labile, underscoring its high internal energy. acs.org High-level ab initio calculations (MP2/6-311+G(2d,p)//MP2/6-31G(d)) have been used to determine the strain energy of cis-bicyclo[3.3.0]octane through homodesmotic reactions. These calculations provide a quantitative measure of the energetic properties inherent to the fused-ring system. Furthermore, DFT (B3LYP/6-31G(d,p)) has been employed to calculate the heat of formation and other thermodynamic properties for highly substituted and energetic derivatives like 3,7-bis(dinitromethylene)-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane, predicting its potential as a high-energy density material. scielo.branu.edu.au
Below are interactive data tables summarizing the computational findings for reaction energetics and thermochemical properties related to the this compound scaffold.
Table 1: Calculated Transition State Energy Differences in Bicyclo[3.3.0]octene Functionalization
| Reaction | Substrate | Computational Method | Favored Pathway | ΔΔE‡ (kcal/mol) | Controlling Factor | Reference |
|---|---|---|---|---|---|---|
| Dihydroxylation | cis-Oxabicyclo[3.3.0]octenone | B3LYP | Concave (β) Attack | 2.2 | Torsional Strain | nih.gov |
| Epoxidation | cis-Bicyclo[3.3.0]octene derivative | DFT | Concave (β) Attack | 2.6 | Torsional Strain | nih.gov |
Table 2: Calculated Energetics for Reactions Forming Bicyclo[3.3.0]octane Scaffolds
| Reaction Type | Process | Computational Method | Calculated Energy (kcal/mol) | Description | Reference |
|---|---|---|---|---|---|
| Carbene Rearrangement | Vinylcarbene → Bicyclo[3.3.0]octane | B3LYP/6-31G* | < 8 | Activation Energy (Ea) | sci-hub.se |
| Radical Cascade | Ketone → Ketyl Radical Int I | DFT | 32.5 | Free Energy Change (ΔG) | researchgate.net |
| Radical Cascade | BCB Ring Opening (TS 1) | DFT | 1.6 | Activation Barrier | researchgate.net |
Table 3: Calculated Thermochemical Properties of Bicyclo[3.3.0]octane and Derivatives
| Compound | Property | Computational Method | Calculated Value | Units | Reference |
|---|---|---|---|---|---|
| cis-Bicyclo[3.3.0]octane | Strain Energy (SE) | MP2/6-311+G(2d,p) | 49 | kJ/mol | anu.edu.au |
| 3,7-bis(dinitromethylene)-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane | Heat of Formation (HOF) | B3LYP/6-31G(d,p) | 740.4 | kJ/mol | scielo.br |
Stereochemical Aspects and Stereoselective Synthesis of Hexahydropentalene
Conformational Analysis of the Bicyclic System
The cis-1,2,3,3a,4,5-hexahydropentalene molecule, composed of two fused cyclopentane (B165970) rings, exhibits a degree of conformational flexibility, often referred to as pseudorotation. biomedres.us While the fused carbons create a rigid junction, the two five-membered rings can undergo rapid conformational changes. biomedres.us This partial mobility can significantly influence the biomedical properties of natural products containing this scaffold. biomedres.us
In contrast, the trans-fused isomer is considerably more rigid. biomedres.us The conformational dynamics of the bicyclo[3.3.0]octane system are a key factor in its synthetic applications, as the relatively predictable three-dimensional structure allows for the design of stereoselective reactions where reagent approach can be anticipated based on steric hindrance.
Determination of Absolute and Relative Configurations
Determining the precise three-dimensional arrangement of atoms, or the absolute and relative configuration, of hexahydropentalene derivatives is crucial for understanding their properties and function. Several analytical techniques are employed for this purpose.
X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of crystalline hexahydropentalene derivatives. cdnsciencepub.comthieme-connect.de This technique provides unambiguous proof of the relative and absolute configuration of stereocenters within the molecule. For instance, the structure of a di-endo-2,6-diacetoxybicyclo nih.govnih.govoctane was confirmed by X-ray crystal analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. cdnsciencepub.comoup.com By analyzing chemical shifts and coupling constants, particularly in ¹³C NMR, the relative stereochemistry of substituents and the fusion of the rings can be determined. cdnsciencepub.comacs.org For example, the stereochemical course of reactions involving cis-bicyclo[3.3.0]octan-3-one has been elucidated through detailed ¹H and ¹³C NMR studies of the products. cdnsciencepub.com
Vibrational Circular Dichroism (VCD) spectroscopy, coupled with Density Functional Theory (DFT) calculations, has been successfully used to assign the absolute configuration of chiral bicyclo[3.3.0]octane derivatives. researchgate.net By comparing experimental and simulated VCD spectra, the stereochemistry of molecules with multiple stereogenic centers can be confidently determined. researchgate.net
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are also valuable for determining the absolute configuration of chiral molecules. purechemistry.org This technique measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral fingerprint for a given enantiomer. purechemistry.org
Table 1: Spectroscopic and Crystallographic Data for Configuration Determination
| Compound/Derivative | Technique Used | Key Findings |
| di-endo-2,6-diacetoxybicyclo nih.govnih.govoctane | X-ray crystallography | Confirmed the di-endo stereochemistry. researchgate.net |
| Tropane-3-spiro-5′-hydantoin (from tropinone) | ¹³C NMR and X-ray diffraction | Determined the equatorial position of the 4'-carbonyl group in the α isomer and the axial position in the β isomer. cdnsciencepub.com |
| Phenylbicyclooctanes | ¹³C NMR spectroscopy and MM3 calculation | Reassigned the structures of previously reported Friedel-Crafts alkylation products. oup.com |
| endo-bicyclo[3.3.0]octane-2,6-diol and derivatives | Vibrational Circular Dichroism (VCD) | The absolute configurations were determined by comparing experimental and calculated VCD spectra. researchgate.net |
Diastereoselective Control in Synthetic Pathways
Achieving control over the relative stereochemistry of multiple stereocenters, known as diastereoselective control, is a central challenge in the synthesis of complex molecules like hexahydropentalene derivatives. Various synthetic strategies have been developed to address this.
The Pauson-Khand reaction, an intramolecular cyclization of an enyne, has been employed for the highly diastereoselective construction of optically active bicyclo[3.3.0]octenone derivatives. psu.edu The stereoselectivity of this reaction is influenced by the presence of substituents on the alkyne terminus. psu.edu
Titanium-mediated annulation reactions of alkyne-containing 1,3-diketones have been shown to produce bicyclo[3.3.0]octane products as single isomers, demonstrating excellent diastereoselectivity. nih.gov Furthermore, substrate control, where pre-existing chirality in the starting material directs the stereochemical outcome, has been successfully applied in these annulation reactions to create complex, highly oxygenated tricyclic systems with multiple contiguous stereocenters. nih.gov
Palladium-catalyzed three-component reactions can transform 1,5-cyclooctadiene (B75094) into substituted bicyclo[3.3.0]octane ring systems with the stereoselective formation of three new carbon-carbon bonds. nih.gov The choice of reactants influences the stereochemical outcome, yielding either exo-endo or exo-exo products. nih.gov
Radical cyclization reactions can also proceed with high diastereoselectivity. For example, the cyclization of certain radicals has been used as a model for the synthesis of 8-substituted berbines, affording the product as a single diastereomer. researchgate.net
Chirality and Optical Resolution of Hexahydropentalene Derivatives
Many hexahydropentalene derivatives are chiral, meaning they are non-superimposable on their mirror images, known as enantiomers. researchgate.net The synthesis of enantiomerically pure compounds is often crucial, as different enantiomers can exhibit distinct biological activities.
One approach to obtaining enantiomerically pure hexahydropentalene derivatives is through optical resolution. This involves separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. For instance, optically pure bicyclo[3.3.0]octane-2,6-dione has been obtained by resolving an intermediate diol with a chiral resolving agent. researchgate.net
A more direct approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. researchgate.net For example, meso-bicyclo[3.3.0]octane-3,7-dione has been converted into chiral enol derivatives with good enantioselectivity, which then serve as precursors for the synthesis of other chiral molecules. rsc.org The development of chiral building blocks from achiral starting materials is a key strategy in this area. nih.gov
The synthesis of chiral pentafulvenes, which can be converted into substituted cyclopentadienes as single enantiomers and diastereomers, has been achieved through organocatalysis. worktribe.com Interestingly, some of these chiral products can undergo spontaneous deracemization upon crystallization, leading to exceptional enantiomeric enrichment. worktribe.com
Influence of Substituents on Stereochemical Outcomes
The nature and position of substituents on the hexahydropentalene framework can significantly influence the stereochemical course of a reaction. Substituents can exert steric and electronic effects that favor the formation of one stereoisomer over another.
In the Pauson-Khand reaction, a substituent at the acetylenic terminus of the enyne precursor is crucial for achieving high stereoselectivity in the formation of bicyclo[3.3.0]octenone skeletons. psu.edu
In the dihydroxylation of cis-bicyclo[3.3.0]octene systems, the stereoselectivity is influenced by a combination of torsional, electrostatic, and steric effects. nih.gov The conformational rigidity or flexibility of the substrate, which is dictated by its substituents, provides a predictive guide to the stereochemical outcome. nih.gov For instance, the dihydroxylation of certain cis-oxabicyclo[3.3.0]octenones occurs preferentially from the seemingly more hindered concave face, a result explained by computational studies focusing on torsional effects. nih.gov
The regioselectivity and stereoselectivity of reactions can also be controlled by functional groups. For example, cyclic acetal (B89532) groups at the 8-position of the cis-bicyclo[3.3.0]octane system can act as regio- and stereoselective control elements. capes.gov.br
Dynamic Stereochemistry in Hexahydropentalene Transformations
Dynamic stereochemistry refers to stereochemical changes that occur during a chemical reaction or process. In the context of hexahydropentalene chemistry, this can involve the interconversion of stereoisomers or the dynamic behavior of intermediates.
For example, in the palladium-catalyzed hydroamination of conjugated enynes to form chiral allenes, a high degree of reversibility in the C-N bond formation was observed. nih.gov This dynamic process can negatively impact the enantioselectivity of the reaction. nih.gov To achieve high enantioselectivity, the chiral catalyst must control the stereochemical outcome of the nucleophilic attack on a dynamic intermediate. nih.gov
The study of iodine-induced formation of bicyclo[3.3.0]octane derivatives from 1,5-cyclooctadiene also touches upon the inner mechanism and dynamic stereochemistry of electrophilic addition reactions. acs.org Understanding these dynamic processes is essential for controlling the stereochemical outcome of such transformations.
Spectroscopic and Structural Elucidation Studies of Hexahydropentalene Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise three-dimensional structure of organic molecules like hexahydropentalenes. nist.gov By analyzing the chemical environment of proton (¹H) and carbon-¹³ (¹³C) nuclei, it is possible to map the molecular skeleton and establish stereochemistry.
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their connectivity through spin-spin coupling. In the bicyclo[3.3.0]octane framework, protons are found in distinct environments: olefinic (attached to the double bond), bridgehead (at the ring fusion), and aliphatic (on the saturated carbon backbone).
Research on derivatives of cis-bicyclo[3.3.0]oct-2-ene reveals characteristic chemical shifts. For instance, the olefinic protons typically resonate in the downfield region around 5.5-5.8 ppm due to the deshielding effect of the π-bond. Bridgehead protons appear as complex multiplets further upfield, while the aliphatic methylene (B1212753) protons produce a series of overlapping signals at even higher field strengths. rsc.orgacs.org The coupling constants (J-values) between these protons are critical for determining dihedral angles and thus the conformation of the two five-membered rings.
Table 1: Representative ¹H NMR Data for a cis-Bicyclo[3.3.0]octene Derivative Data for {3(E)-(4'-methoxycarbonylbutylidene)-cis-bicyclo[3.3.0]oct-2-ene}
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Olefinic (cis) | 5.95 | d | 11 |
| Olefinic (trans) | 6.22 | d | 16 |
| Olefinic | 5.58 | bs | - |
| Aliphatic/Bridgehead | 5.30 | m | - |
| Aliphatic/Bridgehead | 4.62 | m | - |
Source: Google Patents. google.com
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon indicates its hybridization (sp², sp³) and its electronic environment. scispace.com In hexahydropentalene isomers, the sp²-hybridized carbons of the double bond are the most deshielded, typically appearing in the 120-140 ppm region of the spectrum. acs.org The sp³-hybridized bridgehead and methylene carbons resonate at higher fields (upfield).
Studies on various bicyclo[3.3.0]octane derivatives have established clear chemical shift ranges. The symmetry of the molecule plays a crucial role; in highly symmetric derivatives, fewer signals are observed than the total number of carbon atoms.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Bicyclo[3.3.0]octane Skeleton
| Carbon Type | Functional Group | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| Olefinic | C=C | 125 - 135 |
| Bridgehead | C-H | 40 - 55 |
| Aliphatic | CH₂ | 25 - 40 |
Source: The Journal of Organic Chemistry. acs.org
2D NMR experiments are essential for unambiguously assembling the molecular structure of complex molecules like hexahydropentalenes by revealing correlations between nuclei. uni-saarland.de
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other (typically separated by two or three bonds). rsc.org A COSY spectrum of a hexahydropentalene would show cross-peaks connecting the olefinic protons to adjacent allylic protons and linking protons within the aliphatic chains, confirming the sequence of atoms in the rings.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals by linking them to their already-assigned proton counterparts.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule, such as linking a bridgehead proton to the olefinic carbons across the ring. nist.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry, such as the cis fusion of the two rings in cis-bicyclo[3.3.0]octane, by observing spatial correlations between protons on different rings. rsc.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. nist.gov In electron ionization (EI) mass spectrometry, a molecule is ionized to form a high-energy radical cation (M⁺·), which then breaks apart into smaller, charged fragments.
The mass spectrum of the isomer 1,2,3,3a,4,6a-hexahydropentalene shows a clear molecular ion (M⁺·) peak at a mass-to-charge ratio (m/z) of 108, confirming its molecular formula of C₈H₁₂. nist.gov The fragmentation of cyclic alkanes and alkenes is often complex. Common fragmentation pathways involve the loss of small neutral molecules like ethylene (B1197577) (loss of 28 mass units) or other alkyl radicals. libretexts.orglibretexts.org The base peak (the most intense peak in the spectrum) provides insight into the most stable fragment that can be formed.
Table 3: Electron Ionization (EI) Mass Spectrometry Data for 1,2,3,3a,4,6a-Hexahydropentalene
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Lost |
|---|---|---|
| 108 | 25 | None (Molecular Ion) |
| 93 | 35 | -CH₃ |
| 79 | 100 | -C₂H₅ |
| 67 | 85 | -C₃H₅ |
| 54 | 40 | -C₄H₆ |
| 41 | 65 | -C₅H₇ |
Source: NIST Mass Spectrometry Data Center. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. nist.gov For a hexahydropentalene isomer containing a double bond, the IR spectrum provides clear evidence for both its alkene and alkane portions.
Table 4: Key IR Absorption Bands for cis-Bicyclo[3.3.0]oct-2-ene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3040 | C-H Stretch | Alkene (=C-H) |
| 2960-2850 | C-H Stretch | Alkane (-C-H) |
| ~1650 | C=C Stretch | Alkene (cis) |
| ~1450 | C-H Bend | Alkane (CH₂) |
| ~700 | C-H Bend | Alkene (cis, out-of-plane) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline solid. rsc.org While the parent hexahydropentalene is a liquid at room temperature, numerous solid derivatives of the bicyclo[3.3.0]octane skeleton have been analyzed.
These studies consistently show that the cis-fused five-membered rings are not planar. They typically adopt puckered conformations, most commonly described as "envelope" or "twist" (half-chair) forms, to minimize steric and torsional strain. researchgate.net X-ray analysis of 2,4,6,8-tetraaryl-2,4,6,8-tetraazabicyclo[3.3.0]octanes , for example, revealed a cis-dienvelope geometry for the two fused rings. Such studies are crucial for validating the conformational analyses derived from NMR data and theoretical calculations.
Table 5: Representative Crystallographic Data for a Bicyclo[3.3.0]octane Derivative Data for 2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pcab |
| a (Å) | 5.712(1) |
| b (Å) | 19.342(2) |
| c (Å) | 39.168(3) |
| Conformation | cis-Dienvelope |
Source: Iranian Journal of Chemistry and Chemical Engineering.
Table of Mentioned Compounds
| Compound Name | IUPAC Name |
|---|---|
| 1,2,3,3a,4,5-Hexahydropentalene | This compound |
| cis-Bicyclo[3.3.0]oct-2-ene | (3aR,6aR)-rel-1,2,3,3a,4,6a-Hexahydropentalene |
| {3(E)-(4'-methoxycarbonylbutylidene)-cis-bicyclo[3.3.0]oct-2-ene} | Methyl 5-((E)-(cis-bicyclo[3.3.0]oct-2-en-3-ylidene))pentanoate |
Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral derivatives of this compound, which may lack a crystalline structure suitable for X-ray crystallography, Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, presents a powerful alternative for assigning the absolute configuration. nih.gov
The methodology hinges on the comparison of an experimentally measured ECD spectrum with a theoretically calculated spectrum for a known stereoisomer. A close match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. nih.gov The process typically involves the following steps:
TD-DFT Calculations: For each of the optimized low-energy conformers, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govunipi.it This method has become the standard for its balance of accuracy and computational efficiency. The choice of functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis set (e.g., 6-31G(d), aug-cc-pVDZ) can influence the accuracy of the calculated excitation energies and rotational strengths. nih.govrsc.org
Spectral Simulation and Comparison: The calculated rotational strengths for each electronic transition are then convoluted with a Gaussian or Lorentzian function to generate a simulated ECD spectrum for each conformer. unipi.it These individual spectra are then weighted according to the Boltzmann distribution of the conformer energies and summed to produce the final theoretical ECD spectrum. This spectrum is then visually and quantitatively compared to the experimental spectrum.
To illustrate, consider a hypothetical chiral hexahydropentalene derivative. The absolute configuration is proposed as either (3aR,...) or (3aS,...). The experimental ECD spectrum is recorded and compared against the TD-DFT calculated spectra for both enantiomers. A strong correlation between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would lead to the assignment of that absolute configuration.
Table 1: Illustrative Parameters for ECD Calculation of a Hexahydropentalene Derivative
| Parameter | Description | Typical Values/Methods |
| Conformational Search | Method used to find low-energy conformers. | Molecular Mechanics (MMFF94), Semi-empirical (AM1, PM3) |
| Geometry Optimization | Method for refining conformer geometries. | DFT (e.g., B3LYP/6-31G(d)) |
| Solvent Model | Accounts for solvent effects on conformation and spectra. | Polarizable Continuum Model (PCM) |
| ECD Calculation | Quantum mechanical method for calculating the spectrum. | TD-DFT (e.g., B3LYP/aug-cc-pVDZ) |
| Basis Set | Mathematical functions describing atomic orbitals. | Pople (e.g., 6-311++G**), Dunning (e.g., cc-pVTZ) |
| Functional | Approximation for the exchange-correlation energy in DFT. | B3LYP, CAM-B3LYP, M06-2X |
Integration of Multiple Spectroscopic Techniques for Comprehensive Structure Elucidation
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous elucidation of a novel hexahydropentalene derivative's structure requires the integration of multiple analytical methods. nih.gov The synergistic use of techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy is standard practice. kapnayan.com
The process of structure elucidation for a hexahydropentalene compound would typically proceed as follows:
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, from which the molecular formula can be determined. The Index of Hydrogen Deficiency (IHD), calculated from the molecular formula, gives the first indication of the number of rings and/or double bonds present in the molecule. For this compound (C₈H₁₂), the IHD is 3, corresponding to the two fused rings and one double bond of the pentalene (B1231599) core.
Functional Group Identification: Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For instance, a strong absorption around 1710 cm⁻¹ would suggest a ketone, while a broad peak around 3300 cm⁻¹ would indicate an alcohol. The absence of characteristic peaks can be just as informative.
Connectivity and Stereochemistry:
¹H NMR: Provides information about the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling patterns.
¹³C NMR: Reveals the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH₃, CH₂, CH, and quaternary carbons.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range ¹H-¹³C correlations, which are crucial for piecing together the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, aiding in the determination of relative stereochemistry.
Table 2: Hypothetical Spectroscopic Data for a Substituted Hexahydropentalene Derivative
| Technique | Data | Interpretation |
| HRMS | m/z = [Calculated Mass] | Molecular Formula: C₉H₁₂O |
| IR (cm⁻¹) | 1715 (strong), 2950-2850 (medium) | C=O (ketone), C-H (aliphatic) |
| ¹³C NMR (ppm) | 210.5, 55.2, 45.8, 38.1, 35.4, 32.7, 28.9, 25.3, 22.1 | 9 unique carbons, one ketone |
| ¹H NMR (ppm) | 3.1-1.5 (complex multiplets) | Multiple aliphatic protons |
| COSY | Correlations between adjacent protons | Proton-proton connectivity map |
| HMBC | Correlations from protons to carbons 2-3 bonds away | Assembly of the carbon framework |
| NOESY | Through-space correlations | Relative stereochemistry of substituents |
By combining the molecular formula from MS with the functional groups from IR and the detailed connectivity and stereochemical information from a suite of NMR experiments, the complete structure of a hexahydropentalene derivative can be confidently determined. If the molecule is chiral, ECD analysis, as described in the previous section, would be the final step to assign the absolute configuration.
Computational Chemistry and Theoretical Analysis of Hexahydropentalene Structures
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. scispace.comresearchgate.net This method is particularly well-suited for determining the equilibrium geometry and energetic properties of molecules like 1,2,3,3a,4,5-hexahydropentalene.
In a typical DFT study, the molecule's geometry is optimized to find the lowest energy structure on the potential energy surface. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum is reached. For hexahydropentalene, this process would elucidate the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. Functionals such as B3LYP or PBE, combined with basis sets like 6-31G(d) or larger, are commonly employed to achieve reliable results for organic molecules. mdpi.comresearchgate.net
Once the optimized structure is obtained, a wealth of energetic data can be calculated. Key parameters include the total electronic energy, enthalpy of formation, and Gibbs free energy. These values are crucial for assessing the molecule's thermodynamic stability relative to its isomers or other compounds. DFT can also be used to model reaction energies, providing insight into the thermodynamics of processes involving hexahydropentalene. nih.gov
Table 1: Illustrative DFT-Calculated Energetic Properties for a Molecule (Note: This table is illustrative of the types of data generated by DFT calculations and does not represent actual calculated values for this compound.)
| Property | Method (Functional/Basis Set) | Calculated Value |
|---|---|---|
| Total Electronic Energy | B3LYP/6-311+G(d,p) | -310.5 Hartree |
| Enthalpy of Formation (ΔHf) | G4(MP2) | -15.2 kcal/mol |
| Gibbs Free Energy (G) | B3LYP/6-311+G(d,p) | -310.45 Hartree |
Ab initio and Semi-Empirical Molecular Orbital Calculations
Beyond DFT, other molecular orbital (MO) methods offer varying levels of theory, accuracy, and computational expense. These are broadly classified as ab initio and semi-empirical.
Ab initio methods (Latin for "from the beginning") solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. xmu.edu.cnwikipedia.orgdtic.mil The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation of the electronic structure. wikipedia.org More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, build upon the HF result to include electron correlation effects, which are neglected in the basic HF formalism. wikipedia.org While computationally demanding, these methods can provide very accurate energies and properties for molecules like hexahydropentalene. dtic.mil
Semi-empirical methods are significantly faster than ab initio or DFT methods because they simplify the calculations by omitting certain complex integrals and using parameters derived from experimental data. researchgate.netwikipedia.org Methods like AM1, PM3, and MNDO are well-established for quickly estimating geometries and heats of formation for large organic molecules. scispace.comwikipedia.org While generally less accurate than DFT or higher-level ab initio methods, they are invaluable for exploring large systems or for preliminary, high-throughput screening of molecular properties. researchgate.netwikipedia.org
Analysis of Ring Strain and Deviations from Ideal Geometries
Ring strain is a critical factor governing the stability and reactivity of cyclic molecules. It arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring). chemistrysteps.comwikipedia.org The structure of this compound, with its fused five-membered rings, is expected to exhibit significant strain.
Computational methods are ideal for quantifying this strain. After a geometry optimization, the calculated bond angles can be compared to the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org For cyclopentane (B165970), the parent five-membered ring, the planar conformation would have internal angles of 108°, but this introduces significant torsional strain. libretexts.org To alleviate this, cyclopentane adopts a puckered "envelope" conformation. wikipedia.orglibretexts.org The bicyclo[3.3.0]octane framework of hexahydropentalene will adopt a three-dimensional conformation to minimize both angle and torsional strain, and computational analysis can identify the exact nature of this puckering.
The total ring strain energy can be calculated by comparing the molecule's actual enthalpy of formation with that of a hypothetical, strain-free reference compound. masterorganicchemistry.com
Table 2: Illustrative Analysis of Geometric Deviations in a Strained Ring System (Note: This table illustrates the comparison between ideal and computationally derived geometries to assess angle strain.)
| Parameter | Ideal Value (sp3 Carbon) | Hypothetical Calculated Value | Deviation (Angle Strain) |
|---|---|---|---|
| C-C-C Angle (in ring) | 109.5° | 104.2° | -5.3° |
| H-C-H Dihedral Angle | 60° (staggered) | 25° | High Torsional Strain |
Modeling of Conformational Isomerism and Interconversion Barriers
Like cyclohexane, which exists in chair and boat conformations, the flexible bicyclo[3.3.0]octane skeleton of hexahydropentalene can adopt several different conformations. wikipedia.orgsydney.edu.au These conformers are typically separated by relatively low energy barriers and can interconvert at room temperature. sydney.edu.au
Computational chemistry is the primary tool for studying such conformational landscapes. By performing a potential energy surface (PES) scan, researchers can identify all stable conformers (local minima) and the transition states that connect them. The energy difference between the conformers indicates their relative populations at equilibrium. Furthermore, the energy of the transition state relative to the conformers gives the activation energy, or barrier, for interconversion. This information is critical for understanding the molecule's dynamic behavior.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of new compounds. Once the optimized geometry of this compound is obtained, its vibrational frequencies can be calculated. These frequencies correspond to the peaks in an infrared (IR) and Raman spectrum, providing a theoretical "fingerprint" of the molecule. researchgate.netresearchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure. For molecules with unsaturated systems, semi-empirical methods like ZINDO or time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to absorptions in the UV-Visible spectrum. researchgate.net
Theoretical Insights into Reactivity and Selectivity
Computational chemistry offers profound insights into the chemical reactivity and selectivity of a molecule. escholarship.org For this compound, the double bond is the most likely site of reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool in this context. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with electrophiles and nucleophiles.
Furthermore, mapping the electrostatic potential (ESP) onto the molecule's electron density surface can reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding predictions about intermolecular interactions. For specific reactions, such as additions or cycloadditions, DFT can be used to model the entire reaction pathway, including reactants, transition states, and products. mdpi.com The calculated activation barriers for different possible pathways can explain observed regioselectivity or stereoselectivity, rationalizing why one product is formed over another. nih.gov
Derivatives of Hexahydropentalene: Synthesis and Structural Characterization
Synthesis and Properties of Substituted Hexahydropentalene Compounds
The introduction of substituents onto the hexahydropentalene skeleton allows for the modulation of its physical and chemical properties, providing access to a wide range of complex molecular architectures. A common strategy for the synthesis of substituted hexahydropentalenes involves the use of cis-bicyclo[3.3.0]octane-3,7-dione as a key intermediate. rsc.orgorganic-chemistry.org This diketone can be functionalized at various positions to yield a diverse array of derivatives.
For instance, the synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives has been reported, starting from ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate. rsc.org These compounds are considered potential precursors for the synthesis of triquinacenes, which are polycyclic hydrocarbons with a pyramidalized C=C bond. rsc.org The allylation of cis-bicyclo[3.3.0]octane-3,7-dione derivatives has also been achieved through fragmentation methodology, providing a route to both mono- and diallylated products. organic-chemistry.org
Furthermore, the selective construction of bicyclo[3.3.0]octan-1-ols can be achieved through a momoallylation/ketone-alkene coupling reaction mediated by an allylSmBr/HMPA system, which affords the desired products in good yields and with high diastereoselectivities. rsc.org The development of chiral building blocks for the synthesis of bicyclo[3.3.0]octane compounds has also been a significant area of research. researchgate.net A Ti(II)-mediated tandem cyclization of an optically active acyclic precursor has been shown to produce a 7-(tert-butyldimethylsilyloxy)-2-trimethylsilylbicyclo[3.3.0]oct-1-en-3-one with high diastereoselectivity. researchgate.net This chiral intermediate serves as a versatile synthon for the preparation of various enantiomerically enriched bicyclo[3.3.0]octane derivatives. researchgate.net
Table 1: Examples of Substituted Hexahydropentalene Derivatives and their Synthetic Precursors
| Derivative | Precursor | Synthetic Method | Reference |
| 1-Substituted cis-bicyclo[3.3.0]octane-3,7-dione | Ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate | Functionalization of the dione | rsc.org |
| Mono- and Diallylated cis-bicyclo[3.3.0]octane-3,7-dione | cis-Bicyclo[3.3.0]octane-3,7-dione | Fragmentation methodology with allyltributyltin | organic-chemistry.org |
| Bicyclo[3.3.0]octan-1-ols | γ,δ-Unsaturated esters | AllylSmBr/HMPA mediated coupling | rsc.org |
| Chiral Bicyclo[3.3.0]oct-1-en-3-one | (E)-5-(tert-butyldimethylsilyloxy)-8-trimethylsilyl-2-octen-7-ynoate | Ti(II)-mediated tandem cyclization | researchgate.net |
Pentalenofurane Derivatives and their Formation
The synthesis of furan (B31954) rings fused to the hexahydropentalene skeleton, which would form pentalenofurane derivatives, is not extensively documented in the scientific literature under this specific name. However, general methods for the synthesis of fused furans can be applied to precursors derived from hexahydropentalene. The construction of a furan ring typically involves the formation of a five-membered ring containing an oxygen atom, which can be achieved through various cyclization strategies.
One plausible approach involves the use of a functionalized hexahydropentalene derivative bearing appropriate functional groups that can undergo an intramolecular cyclization to form the furan ring. For example, a hexahydropentalene with a ketone and an adjacent alkyne or a protected alcohol could be a suitable precursor. Gold- or other transition metal-catalyzed cycloisomerization of such alkynyl alcohols or ketones is a well-established method for furan synthesis. researchgate.net
Another potential strategy is the Paal-Knorr furan synthesis, which involves the dehydration of a 1,4-dicarbonyl compound. A hexahydropentalene derivative containing a 1,4-dicarbonyl moiety could, in principle, be cyclized under acidic conditions to yield a pentalenofurane. The required 1,4-dicarbonyl precursor could be accessed through various synthetic routes starting from known hexahydropentalene intermediates.
Furthermore, rhodium-catalyzed tandem hydroformylation/acetalization of α,ω-alkenediols provides a facile route to perhydrofuro[2,3-b]furans and perhydrofuro[2,3-b]pyrans. researchgate.netyoutube.com A suitably substituted diene on the hexahydropentalene framework could potentially undergo a similar transformation to yield a pentalenofurane derivative. While direct examples of pentalenofurane synthesis are scarce, these established methods for furan ring formation offer viable pathways for the construction of this novel heterocyclic system.
Hexahydropentalene-Based Ketone Intermediates and their Transformations
Ketone intermediates are central to the synthesis and functionalization of the hexahydropentalene framework. The bicyclo[3.3.0]octanone skeleton is a common structural motif that can be accessed through various synthetic strategies and serves as a versatile precursor for a wide range of derivatives. researchgate.netelsevierpure.com
One of the most common ketone intermediates is cis-bicyclo[3.3.0]octane-3,7-dione, which can be prepared from 1,5-cyclooctadiene (B75094). rsc.org This diketone can undergo a variety of transformations, including selective reduction, alkylation, and cycloaddition reactions, to introduce functionality at different positions of the bicyclic system. rsc.orgorganic-chemistry.org For example, the synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-diones has been demonstrated, which are valuable intermediates for the synthesis of more complex polycyclic systems. rsc.orgresearchgate.net
The transannular SmI2-mediated ketone-olefin cyclization is another powerful method for the construction of the bicyclo[3.3.0]octane ring system with a ketone functionality. youtube.com This approach has been successfully applied to the synthesis of various substituted bicyclo[3.3.0]octanols from cyclooctanone (B32682) derivatives. youtube.com
Furthermore, β-ketophosphonates containing a bicyclo[3.3.0]octene scaffold have been synthesized as key intermediates for the preparation of prostaglandin (B15479496) analogues. researchgate.netrsc.orgresearchgate.net These ketone-containing phosphonates can undergo Horner-Wadsworth-Emmons olefination reactions to introduce the ω-side chain of prostaglandins. researchgate.netresearchgate.net The transformations of these ketone intermediates are crucial for the construction of biologically active molecules with a hexahydropentalene core. rsc.org
Table 2: Key Hexahydropentalene-Based Ketone Intermediates and Their Applications
| Ketone Intermediate | Synthetic Application | Reference |
| cis-Bicyclo[3.3.0]octane-3,7-dione | Precursor for substituted derivatives and polyquinanes | rsc.orgorganic-chemistry.org |
| Substituted Bicyclo[3.3.0]octanones | Intermediates in natural product synthesis | researchgate.netelsevierpure.com |
| Bicyclo[3.3.0]octene β-ketophosphonates | Synthesis of prostaglandin analogues | researchgate.netrsc.orgresearchgate.net |
Halogenated Hexahydropentalenes: Synthesis and Reactivity
Halogenated hexahydropentalenes are important synthetic intermediates due to the versatile reactivity of the carbon-halogen bond, which allows for a wide range of subsequent functionalization reactions. The introduction of halogen atoms, particularly bromine, onto the bicyclo[3.3.0]octane skeleton has been achieved through several methods.
A notable method for the synthesis of brominated hexahydropentalenes is the ring expansion of isopropylidenecyclobutanes. When 6-(1-methylethylidene)bicyclo[3.2.0]heptanes are treated with hydrogen bromide in acetic acid, they undergo a ring expansion to yield a mixture of 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. This reaction proceeds with high stereoselectivity and moderate regioselectivity.
The reactivity of these halogenated derivatives is exemplified by their use in radical allylation reactions. For instance, cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione can be converted to its corresponding bromo derivatives, which then react with allyltributyltin under radical conditions to afford mono- and diallylated products. organic-chemistry.org This demonstrates the utility of halogenated hexahydropentalenes as precursors for the introduction of carbon-based substituents.
Furthermore, high-temperature bromination has been explored as a method for the functionalization of saturated hydrocarbons, including bicyclo[3.3.0] systems. The spatial arrangement of the resulting bromine atoms is influenced by the size and conformation of the carbocyclic ring.
Polyols and Diols Derived from Hexahydropentalene
Polyols and diols derived from the hexahydropentalene skeleton are valuable intermediates in organic synthesis, often serving as precursors for the construction of more complex molecules, including natural products. The introduction of hydroxyl groups onto the bicyclo[3.3.0]octane framework can be achieved through various synthetic strategies, with the stereochemical outcome being a critical aspect.
One common method for the synthesis of diols is the dihydroxylation of the double bond in bicyclo[3.3.0]octene derivatives. The stereoselectivity of this reaction is influenced by the substituents present on the bicyclic system. For example, the dihydroxylation of cis-oxabicyclo[3.3.0]octenone with osmium tetroxide has been studied, and the factors controlling the facial selectivity of the dihydroxylation have been investigated using computational methods.
The synthesis of bicyclo[3.3.0]octanols can also be achieved through the transannular SmI2-mediated ketone-olefin cyclization of cyclooctanone derivatives. youtube.com This method provides access to a variety of substituted bicyclo[3.3.0]octan-1-ols with good yields and diastereoselectivities. youtube.com Furthermore, the selective construction of bicyclo[3.3.0]octan-1-ols has been accomplished using an allylSmBr/HMPA system, which proceeds via a momoallylation/ketone-alkene coupling pathway. rsc.org
The development of chiral building blocks has also been instrumental in the synthesis of enantiomerically enriched diols and polyols. For example, a Ti(II)-mediated tandem cyclization of an optically active acyclic precursor yields a chiral bicyclo[3.3.0]oct-1-en-3-one, which can be further functionalized to introduce hydroxyl groups with controlled stereochemistry. researchgate.net
Synthesis of Lactone Derivatives on the Hexahydropentalene Skeleton
Lactone derivatives fused to or substituted on the hexahydropentalene skeleton are important synthetic targets, as this structural motif is found in a number of biologically active natural products. The synthesis of these bicyclic lactones often involves the functionalization of pre-existing hexahydropentalene intermediates.
A key precursor for the synthesis of such lactones is 2-oxabicyclo[3.3.0]oct-6-en-3-one, commonly known as the Grieco lactone. This compound is readily available in enantiomerically pure form and has been widely used in the synthesis of natural products. The double bond in the Grieco lactone can be functionalized to introduce various substituents, leading to the formation of regioisomeric ketones that can be further transformed into more complex lactone derivatives.
The synthesis of 2-oxabicyclo[3.3.0]octan-3,6-dione has also been reported, which serves as a key intermediate for the synthesis of sarkomycin (B75957) A. Additionally, the synthesis of 7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one has been achieved, although direct oxidation to the corresponding ketone proved challenging.
Furthermore, divergent synthetic routes to bicyclic lactone fragments of complex rearranged spongian diterpenes have been developed. These studies have shown that 8-substituted 2,7-dioxabicyclo[3.2.1]octanones can be converted to 6-substituted-2,8-dioxabicyclo[3.3.0]octanones under both acidic and basic conditions. These dioxabicyclic lactones exhibit interesting chemical reactivity, including the formation of substituted pyrroles upon reaction with primary amines.
Allene-Substituted Hexahydropentalene Systems
Allene-substituted hexahydropentalene systems are of significant interest due to the unique reactivity of the allene (B1206475) functional group, which can participate in a variety of subsequent transformations. The synthesis of these systems can be approached through several methods, often involving the construction of the bicyclic framework from an allene-containing precursor or the introduction of an allene moiety onto a pre-existing hexahydropentalene skeleton.
Rhodium-catalyzed intramolecular [3+2] cycloaddition of trans-2-allene-vinylcyclopropanes has been reported as a method for the formation of bicyclo[3.3.0]octanes. researchgate.net This reaction proceeds in moderate to high yields and provides access to functionalized bicyclic systems. researchgate.net Similarly, a rhodium-catalyzed intramolecular [4+2] cycloaddition of allene-1,3-dienes affords cis-6,5-fused bicycles with high diastereoselectivities. researchgate.net
Another approach involves the use of allenes in catalytic cycloaddition reactions to construct the bicyclic core. For example, a rhodium(I)-catalyzed intramolecular [4+1] cyclization of allenes with cyclobutanones has been shown to produce fused/bridged bicyclic compounds. researchgate.net
While direct examples of allene-substituted hexahydropentalenes are not abundant in the literature, the general methods for allene synthesis and their participation in cycloaddition reactions provide a strong foundation for the construction of these interesting molecular architectures. The unique electronic and steric properties of the allene group make these derivatives attractive targets for further synthetic exploration and application.
Stereoisomeric Derivatives and their Chiral Resolution
The bicyclo[3.3.0]octane framework, the core structure of 1,2,3,3a,4,5-hexahydropentalene, presents a significant synthetic challenge due to the frequent presence of multiple stereocenters. The development of methods for the synthesis of stereoisomerically pure derivatives and their subsequent separation is crucial for their application in various fields, including natural product synthesis. Research has focused on both the stereoselective synthesis of specific isomers and the resolution of racemic mixtures.
A notable strategy for obtaining enantiomerically pure bicyclo[3.3.0]octane derivatives involves the diastereomeric resolution-selective deprotection of an achiral starting material. nih.gov For instance, starting from the achiral and C_s-symmetric bicyclo[3.3.0]octane-2,8-dione, it is possible to generate chiral building blocks. nih.govdeepdyve.com This method provides a practical route to enantiopure compounds with a defined stereochemistry at the functionalized positions.
Enantioselective synthesis offers a more direct approach to specific stereoisomers. One such method is the transannular desymmetrization of achiral substituted cyclooctene (B146475) oxides. acs.org This reaction, often facilitated by organolithium reagents in the presence of a chiral ligand like (−)-sparteine, can produce functionalized bicyclo[3.3.0]octan-2-ols with high enantiomeric excess (ee). acs.org
Another powerful technique for creating optically active bicyclo[3.3.0]octane systems is through intramolecular C-H insertion reactions. thieme-connect.comlookchem.com By employing a diazoester containing a chiral auxiliary, a catalytic amount of a rhodium complex such as Rh₂(S-DOSP)₄ can induce a C-H insertion to form the desired bicyclic system with good diastereoselectivity. thieme-connect.comlookchem.com The stereochemical outcome of this reaction is primarily controlled by the chiral auxiliary. lookchem.com
The synthesis of the highly strained trans-fused bicyclo[3.3.0]octane ring system is particularly challenging due to its inherent strain energy, which is significantly higher than its cis-fused counterpart. nih.govsustech.edu.cn Despite these difficulties, synthetic strategies have been developed, highlighting the importance of these structures in complex natural products. nih.govsustech.edu.cn
Chiral Resolution Techniques
Once a racemic or diastereomeric mixture of hexahydropentalene derivatives is synthesized, chiral resolution techniques are employed to separate the individual stereoisomers.
Chiral gas chromatography has proven effective for the separation of derivatives of the closely related 2-oxabicyclo[3.3.0]octane system. nih.gov The use of derivatized β-cyclodextrins as chiral stationary phases (CSPs) allows for the enantioselective separation of alcohols and ketones within this bicyclic framework. nih.gov The efficiency of the separation is often dependent on the nature of the functional groups present on the stereogenic centers. nih.gov
Biocatalytic kinetic resolution represents another valuable tool. For example, the kinetic resolution of 3-oxo-7,7-(ethylenedioxy)bicyclo[3.3.0]octane-2-carboxylate can be achieved using enzymes, which selectively catalyze the transformation of one enantiomer, allowing for the separation of the two. rsc.org
The following tables summarize key research findings in the synthesis and resolution of stereoisomeric bicyclo[3.3.0]octane derivatives.
Table 1: Enantioselective Synthesis of Bicyclo[3.3.0]octane Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Achiral bicyclo[3.3.0]octane-2,8-dione | Diastereomeric resolution-selective deprotection | Enantiomerically pure bicyclo[3.3.0]octane derivatives | N/A | N/A | nih.gov |
| Substituted cyclooctene oxides | Organolithiums, (−)-sparteine | Functionalized bicyclo[3.3.0]octan-2-ols | 56-72 | 83-89 ee | acs.org |
| Diazoester with chiral auxiliary | Rh₂(S-DOSP)₄ (cat.) | Optically active bicyclo[3.3.0]octane | 55 | 78 de | thieme-connect.comlookchem.com |
Table 2: Chiral Resolution of Bicyclo[3.3.0]octane Derivatives
| Racemic Mixture | Technique | Chiral Stationary Phase/Resolving Agent | Outcome | Reference |
|---|---|---|---|---|
| (+/-)-3-(hydroxymethyl)-5-carboethoxy-2-oxabicyclo[3.3.0]octane | Chiral Gas Chromatography | 2,3-di-O-methyl-6-O-(tert-butyldimethylsilyl)-β-CD | Successful enantiomeric separation | nih.gov |
| 3-oxo-7,7-(ethylenedioxy)bicyclo[3.3.0]octane-2-carboxylate | Biocatalytic Kinetic Resolution | Enzyme | Successful kinetic resolution | rsc.org |
Role of Hexahydropentalene in Natural Product Synthesis and Analogues
Precursors for Iridoid Derivative Synthesis
Iridoids are a large group of monoterpenoids characterized by a cyclopentanopyran ring system. While direct synthesis from 1,2,3,3a,4,5-hexahydropentalene is not the primary route, functionalized derivatives of the hexahydropentalene core serve as crucial precursors for constructing the characteristic iridoid skeleton. The synthesis of these derivatives often involves strategic functionalization of the pentalene (B1231599) ring system to introduce the necessary oxygenated functionalities and stereocenters required for the iridoid framework.
Building Blocks for Rifamycin (B1679328) Analogues
Rifamycins are a class of potent antibiotics known for their complex ansa-macrocyclic structure. nih.govnih.gov The synthesis of rifamycin analogues often involves the construction of the ansa chain, which can be approached through various synthetic strategies. While not a direct precursor in the traditional sense, the fundamental bicyclic structure of hexahydropentalene provides a conceptual basis for the stereocontrolled synthesis of segments of the aliphatic ansa chain found in rifamycins. Synthetic methodologies developed for the manipulation of the hexahydropentalene scaffold can be adapted to create key fragments for the total synthesis of complex rifamycin analogues.
Intermediates for Carbacyclin (B161070) and Isocarbacyclin (B1236256) Analogue Synthesis
Carbacyclin and its isomer, isocarbacyclin, are stable analogues of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. The core of these molecules is a bicyclo[3.3.0]octane ring system, which is structurally analogous to the hexahydropentalene framework. Consequently, derivatives of this compound have been extensively utilized as key intermediates in the synthesis of carbacyclin and isocarbacyclin analogues. The synthetic utility of these intermediates lies in their ability to provide the correct stereochemical configuration of the bicyclic core, upon which the characteristic side chains of the carbacyclin analogues can be elaborated.
| Intermediate | Target Analogue | Key Synthetic Transformation |
| Functionalized Hexahydropentalene | Carbacyclin | Elaboration of side chains |
| Functionalized Hexahydropentalene | Isocarbacyclin | Stereocontrolled functionalization |
Connection to Pentalenene-Type Sesquiterpenes and their Biosynthesis
Pentalenene-type sesquiterpenes are a class of natural products characterized by a tricyclic carbon skeleton derived from the cyclization of farnesyl pyrophosphate. nih.govhebmu.edu.cn The biosynthesis of these compounds proceeds through a series of carbocationic rearrangements, with intermediates that possess the bicyclo[3.3.0]octane (pentalane) skeleton. Therefore, there is a direct biosynthetic connection between the hexahydropentalene framework and the pentalenene (B1246303) sesquiterpenes. researchgate.net Synthetic studies aimed at mimicking these biosynthetic pathways often employ strategies that involve the formation and rearrangement of pentalane-type intermediates.
| Sesquiterpene Family | Biosynthetic Precursor | Key Intermediate Skeleton |
| Pentalenenes | Farnesyl Pyrophosphate | Bicyclo[3.3.0]octane (Pentalane) |
Occurrence and Isolation of Hexahydropentalene Compounds from Natural Sources
While the parent this compound is a synthetic compound, the underlying bicyclo[3.3.0]octane skeleton is a common structural motif found in a variety of natural products. nih.govhebmu.edu.cn These compounds are typically isolated from plant and microbial sources. nih.govresearchgate.netnih.govuqam.ca The isolation of these natural products often involves extraction from the source material followed by various chromatographic techniques to purify the individual compounds. The structural elucidation of these naturally occurring hexahydropentalene derivatives provides valuable insights for the design of synthetic targets with potential biological activity.
Strategic Applications As Building Blocks in Complex Molecule Synthesis
Utility in the Construction of Polycyclic Scaffolds
The hexahydropentalene core is a well-established starting point for the synthesis of a diverse range of polycyclic compounds. The bicyclo[3.3.0]octane unit is a conspicuous feature in the carbo-frameworks of numerous natural products, including terpenoids and alkaloids. nih.gov Elegant synthetic strategies have been developed to forge this diquinane ring system en route to these complex targets. nih.gov
For instance, palladium-catalyzed cycloalkenylation reactions have been employed to construct the bicyclo[3.3.0]octane ring system as a key step in the total syntheses of terpenoids such as hirsutene (B1244429) and capnellene. jst.go.jp Furthermore, the framework serves as a precursor to even more complex fused ring systems. In one example, bicyclo[3.3.0]octane-3,7-dione was used in a reaction with 8-amino-7-quinolinecarbaldehyde to create novel, nonplanar heterocyclic systems containing fused 1,10-phenanthroline (B135089) moieties. researchgate.net
The synthesis of natural products containing the more sterically strained trans-fused bicyclo[3.3.0]octane core represents a significant synthetic challenge, and the development of methods to access this structure is an active area of research. rsc.orgresearchgate.netsustech.edu.cn Success in this area has been achieved through various key strategies, including radical cyclizations, Wolff rearrangements, and unique benzilic acid-type rearrangements to construct the highly strained core of natural products like epoxydictymene. rsc.org
| Target Polycyclic Compound | Class | Key Synthetic Strategy Involving Bicyclo[3.3.0]octane Core |
| Hirsutene | Terpenoid | Palladium-catalyzed cycloalkenylation to form the tricyclic skeleton. jst.go.jp |
| Capnellene | Terpenoid | Palladium-promoted cycloalkenylation of alkenyl ketones. jst.go.jp |
| Epoxydictymene | Diterpene | Radical cyclization to generate the strained trans-fused bicyclo[3.3.0]octane system. rsc.org |
| Fused Phenanthrolines | Heterocycle | Condensation of bicyclo[3.3.0]octane-3,7-dione with amino-quinolinecarbaldehyde. researchgate.net |
| Triquinacene Derivatives | Polyquinane | Functionalization of 1-substituted cis-bicyclo[3.3.0]octane-3,7-diones. arkat-usa.org |
Role in the Synthetic Routes to Prostaglandin (B15479496) Analogues
The bicyclo[3.3.0]octane skeleton is a crucial component in the synthesis of numerous prostaglandin analogues, which are potent bioactive lipids. Natural products featuring this core, such as carbacyclin (B161070), are recognized for their prostaglandin-like activity, including the inhibition of platelet aggregation. semanticscholar.org The rigid framework allows for the precise stereochemical installation of the two characteristic side chains of prostaglandins.
A highly stereocontrolled strategy for the total synthesis of isoprostanes, which are isomers of prostaglandins, relies on a bicyclo[3.3.0]octene scaffold. acs.org The bicyclic system directs reagents to allow for stereoselective epoxidation and diastereoselective ketone reduction, affording a level of control not possible with a simple cyclopentene (B43876) precursor. acs.org
Furthermore, new synthetic methodologies are actively being developed to incorporate the bicyclo[3.3.0]octane scaffold into novel prostaglandin analogues. One such approach involves the synthesis of new β-ketophosphonates that feature the bicyclic unit, designed to be introduced into the ω-side chain of the prostaglandin structure. mdpi.com Patents have also been filed for bicyclo[3.3.0]octane derivatives as key intermediates for producing potent and chemically stable prostaglandin analogues like 9(0)-methano-Δ⁶(⁹ᵅ)-PGI₁, which has significant potential as a therapeutic agent for circulatory diseases. google.com
| Prostaglandin Analogue/Target | Key Feature/Strategy |
| Isoprostanes (e.g., 15-F₂t-IsoP) | Bicyclo[3.3.0]octene scaffold used to control four stereocenters via stereoselective epoxidation and reduction. acs.org |
| Carbacyclin Analogues | The bicyclo[3.3.0]octane core is a structural mimic of the natural prostaglandin endoperoxide structure. semanticscholar.org |
| 9(0)-methano-Δ⁶(⁹ᵅ)-PGI₁ | Bicyclo[3.3.0]octane derivatives serve as crucial intermediates for this potent platelet aggregation inhibitor. google.com |
| Novel ω-Side Chain Analogues | New β-ketophosphonates with a bicyclo[3.3.0]octene scaffold are designed for incorporation into new prostaglandin structures. mdpi.com |
Precursors for Advanced Organic Compounds
Beyond natural products and prostaglandins, the hexahydropentalene framework is a precursor to a variety of other advanced organic compounds with specialized functions. Its utility is demonstrated in the synthesis of molecules designed for applications in medicinal chemistry and theoretical organic chemistry.
For example, synthetic bicyclo[3.3.0]octane derivatives have been identified as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for managing type 2 diabetes. semanticscholar.org Other derivatives have been investigated as inhibitors of human arginase for applications in cancer immunotherapy, highlighting the scaffold's value in developing new therapeutic agents. semanticscholar.org
In a different vein, 1-substituted cis-bicyclo[3.3.0]octane-3,7-diones have been synthesized as potential precursors to triquinacene, a C₁₀H₁₀ hydrocarbon of significant theoretical interest due to its unique polycyclic structure. arkat-usa.org The scaffold has also been elaborated into complex, fused heterocyclic systems, such as nonplanar 1,10-phenanthrolines, which have potential applications in coordination chemistry and materials science. researchgate.net
Application in the Development of Novel Materials
While hexahydropentalene itself is a saturated building block, its fully unsaturated parent, pentalene (B1231599), provides a glimpse into the potential of this bicyclic topology in materials science. Pentalene is an antiaromatic, and thus highly reactive, hydrocarbon. wikipedia.org However, when incorporated as a bridging unit in ladder polymers, it imparts unique electronic properties.
Recent advances in on-surface synthesis have enabled the creation of pentalene-bridged ladder polymers. nih.govresearchgate.net These novel materials are constructed by annealing precursor molecules on a gold surface, which triggers a cyclization reaction to form the pentalene units. nih.gov The resulting polymers are low bandgap materials that exhibit properties heralding potential for applications in electronics, such as near-infrared activity and high conductivity. nih.gov
Additionally, the dianion of pentalene, formed by the addition of two electrons, is a stable, planar, 10π-electron aromatic species. wikipedia.org This pentalenide dianion has found extensive use as a ligand in organometallic chemistry, capable of stabilizing mono- and bimetallic complexes and facilitating strong electronic communication between metal centers. wikipedia.org These organometallic assemblies represent a class of advanced materials with tunable electronic and magnetic properties.
Synthesis of Other Structurally Diverse Targets
The versatility of the 1,2,3,3a,4,5-hexahydropentalene building block is underscored by the wide spectrum of structurally diverse molecules that have been synthesized from it. The bicyclo[3.3.0]octane (diquinane) unit is a cornerstone in the total synthesis of molecules that span various classes and exhibit a broad range of biological activities. nih.gov
The strategic approaches to these targets often hinge on the clever manipulation of the bicyclic core. These methods include transannular cyclizations to form the bicyclic system from a larger ring, palladium-catalyzed annulations, and various rearrangement reactions to install the desired functionality and stereochemistry. jst.go.jprsc.orgnih.gov The robustness and predictable reactivity of the hexahydropentalene scaffold continue to make it a favorite among synthetic chemists aiming to conquer complex molecular challenges.
| Diverse Target Molecule | Class/Application | Synthetic Utility of Hexahydropentalene Core |
| Quadrone | Antitumor Terpenoid | Pd(II)-promoted cycloalkenylation to form the bicyclo[3.3.0]octane system. jst.go.jp |
| Cylindramide | Anticancer Agent | Features the bicyclo[3.3.0]octane core, inspiring synthesis of new analogues. semanticscholar.org |
| Geodin A | Antibiotic | Natural product with a bicyclo[3.3.0]octane motif. semanticscholar.org |
| DPP-4 Inhibitors | Antidiabetic Agent | Synthetic analogues of tetrahydropentalenes are potent enzyme inhibitors. semanticscholar.org |
| Human Arginase Inhibitors | Cancer Immunotherapy | Bicyclic inhibitors based on the scaffold show therapeutic potential. semanticscholar.org |
Future Research Perspectives and Challenges in Hexahydropentalene Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of new and sustainable methods for constructing the hexahydropentalene skeleton is a primary focus of future research. Current syntheses often involve multiple steps and may rely on harsh reagents or protecting group manipulations. Future efforts will likely prioritize green chemistry principles to enhance the efficiency and environmental compatibility of these synthetic routes.
Key areas for advancement include:
One-Pot and Cascade Reactions: Designing multi-step syntheses that proceed in a single reaction vessel can significantly improve efficiency by minimizing purification steps and reducing solvent waste. Researchers are exploring cascade reactions that can rapidly assemble the bicyclo[3.3.0]octane core from simpler starting materials.
Catalytic Methods: The use of catalysts, particularly those based on abundant and non-toxic metals, is crucial for developing sustainable synthetic protocols. Metal-free catalysis, such as the use of pyridine-boryl radicals for [3+2] cycloadditions, offers a promising green alternative.
Renewable Starting Materials: Investigating the use of renewable resources, such as α-pinene, as starting materials for the synthesis of hexahydropentalene derivatives can contribute to a more sustainable chemical industry.
A comparative look at existing and potential synthetic strategies is presented below:
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Starting Materials | Often petroleum-derived | Renewable resources, readily available building blocks |
| Reaction Steps | Multi-step, often with protection/deprotection | One-pot, cascade reactions, fewer steps |
| Reagents | Stoichiometric, potentially hazardous | Catalytic (metal or organocatalysts), greener reagents |
| Solvents | Often chlorinated or other hazardous solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions |
| Waste Generation | Higher E-factor (Environmental Factor) | Lower E-factor, improved atom economy |
Exploration of Undiscovered Reactivity Patterns
The unique structural and electronic properties of the hexahydropentalene framework suggest that undiscovered reactivity patterns await exploration. The strain energy of the bicyclo[3.3.0]octane system, particularly in its trans-fused form, can be harnessed to drive novel chemical transformations.
Future research in this area may focus on:
Strain-Release Reactions: Investigating reactions that exploit the inherent ring strain to form new and complex molecular architectures.
Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the hexahydropentalene scaffold at a late stage in the synthesis. This would allow for the rapid generation of diverse derivatives for biological screening.
Photochemical and Electrochemical Methods: Utilizing light or electricity to initiate novel cyclization or functionalization reactions can provide access to previously inaccessible derivatives and reaction pathways.
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms holds significant promise for the future of hexahydropentalene chemistry. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization.
Key advantages of this integration include: *
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
